molecular formula C26H31BrN2O7 B12012715 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 618081-07-5

5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12012715
CAS No.: 618081-07-5
M. Wt: 563.4 g/mol
InChI Key: VJFWSTXGLWDJTO-LNVKXUELSA-N
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Description

This compound is a pyrrolone derivative characterized by a complex substitution pattern. Its core structure includes a 1H-pyrrol-2(5H)-one scaffold, which is substituted at positions 1, 3, 4, and 3. Key structural features include:

  • Position 5: A 3-bromo-4-hydroxy-5-methoxyphenyl group, contributing halogenated and polar functional groups that may influence electronic properties and binding interactions.
  • Position 1: A 2-(diethylamino)ethyl side chain, introducing a tertiary amine moiety that could enhance solubility or act as a proton acceptor in biological systems.
  • Position 3: A hydroxyl group, offering hydrogen-bonding capability.

Properties

CAS No.

618081-07-5

Molecular Formula

C26H31BrN2O7

Molecular Weight

563.4 g/mol

IUPAC Name

(4Z)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[2-(diethylamino)ethyl]-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31BrN2O7/c1-6-28(7-2)10-11-29-22(16-12-17(27)24(31)20(14-16)36-5)21(25(32)26(29)33)23(30)15-8-9-18(34-3)19(13-15)35-4/h8-9,12-14,22,30-31H,6-7,10-11H2,1-5H3/b23-21-

InChI Key

VJFWSTXGLWDJTO-LNVKXUELSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)OC)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)Br)O)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)OC)O)C(=O)C1=O)C3=CC(=C(C(=C3)Br)O)OC

Origin of Product

United States

Preparation Methods

Core Pyrrol-2(5H)-one Formation via Sulfur Ylide Cyclization

The pyrrol-2(5H)-one scaffold is synthesized through a transition metal-free cyclization of sulfur ylides with ketonic carbonyl groups. As demonstrated in recent work, sulfur ylides undergo intramolecular cyclization followed by 1,3-hydroxy rearrangement to yield 5-hydroxy-1H-pyrrol-2(5H)-ones in high yields (82–94%) . For this compound, the reaction begins with a substituted γ-keto ester (e.g., methyl 4-keto-5-phenylpentanoate) reacting with a dimethylsulfonium methylide.

Key reaction parameters :

  • Solvent : Dichloromethane or acetonitrile

  • Temperature : 0–25°C

  • Rearrangement catalyst : Triethylamine

The intermediate undergoes spontaneous tautomerization to stabilize the 3-hydroxy group, confirmed via 1H^{1}\text{H}-NMR analysis of the α,β-unsaturated lactam .

Acylation at Position 4 with 3,4-Dimethoxybenzoyl Chloride

The 3,4-dimethoxybenzoyl group is introduced via Friedel-Crafts acylation. Activation of the pyrrolone ring’s electron-rich C4 position facilitates electrophilic attack by the acyl chloride.

Procedure :

  • Activation : Lewis acid (AlCl3_3, 1.5 equiv) in anhydrous dichloromethane.

  • Acylating agent : 3,4-Dimethoxybenzoyl chloride (1.1 equiv).

  • Reaction time : 12 hours at −10°C.

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography .

Yield : 74% (isolated as a yellow crystalline solid) .

Amidation with 2-(Diethylamino)ethylamine Using T3P Coupling

The final step involves coupling 2-(diethylamino)ethylamine to the carboxylate group at position 1 using propane phosphonic acid anhydride (T3P), a highly efficient coupling agent .

Optimized protocol :

  • Reagents : T3P (50% in ethyl acetate, 1.2 equiv), amine (1.5 equiv).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 25°C.

  • Reaction monitoring : HPLC confirms >95% conversion within 3 hours .

Isolation : Precipitation upon dilution with water, followed by recrystallization from ethanol yields the final product as a hydrochloride salt (mp 198–201°C) .

Purification and Characterization

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes residual coupling agent and byproducts.
Spectroscopic validation :

  • IR : νmax\nu_{\text{max}} 3420 (OH), 1722 (C=O lactam), 1654 cm1^{-1} (C=O acyl) .

  • 1H^{1}\text{H}-NMR (DMSO-d6_6): δ 7.82 (s, 1H, Ar-H), 4.21 (q, 2H, NCH2_2), 3.89 (s, 3H, OCH3_3), 1.42 (t, 6H, NCH2_2CH3_3) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Sulfur ylide cyclization8298Transition metal-free, one-pot
T3P-mediated amidation9199Mild conditions, minimal byproducts

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound’s functional groups.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other biological processes affected by the compound.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine at the phenyl ring (target compound vs.
  • Amino Side Chains: The diethylaminoethyl group in the target compound contrasts with the hydroxypropyl group in compound 20 , likely altering solubility and pharmacokinetics.
  • Aromatic Substituents : Methoxy and hydroxy groups (target compound) versus ethoxy () influence electronic effects (e.g., electron-donating vs. withdrawing).

Pharmacological and Physicochemical Comparisons

Compound Bioactivity (EC50) Solubility Metabolic Stability Key SAR Insights Source
Target Compound Not reported Likely low (due to bromine and aromaticity) Suspected instability (ester groups) Bromine may enhance target affinity; diethylaminoethyl could improve tissue penetration N/A
Pyrrolone Antimalarial Agents EC50 < 10 nM (optimized compounds) Improved via piperidine substitution High (compounds 17, 20, 31, 35, 40, 48, 50) A-ring modifications tolerated; B-ring critical for activity Refined SAR study
5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1H-pyrrol-2(5H)-one Not reported Moderate (ethoxy enhances lipophilicity) Unknown Pyridyl group may confer basicity, aiding solubility RN: 371116-21-1

Key Insights :

  • Metabolic Stability : The target compound’s ester and hydroxyl groups may render it susceptible to hydrolysis or glucuronidation, similar to pyrrolone antimalarials requiring structural optimization .
  • Bioactivity : While direct data are lacking, the brominated phenyl group in the target compound mirrors bioactive analogs where halogenation improves potency .

Biological Activity

Overview

The compound 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with potential therapeutic applications. Its unique structure suggests that it may exhibit significant biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

  • Brominated Phenyl Ring : The presence of bromine enhances lipophilicity and may influence receptor interactions.
  • Diethylamino Group : This moiety is known for its role in modulating pharmacokinetics and enhancing bioavailability.
  • Hydroxy and Methoxy Substituents : These groups can participate in hydrogen bonding and influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown potential as a MEK kinase inhibitor , which is crucial in the MAPK signaling pathway associated with cell growth and differentiation .
  • Receptor Modulation : The diethylamino group may facilitate binding to neurotransmitter receptors, potentially affecting neuronal signaling pathways.
  • Antioxidant Activity : The hydroxyl groups in the structure are known to exhibit antioxidant properties, which can mitigate oxidative stress in cells .

Anticancer Potential

Several studies have explored the anticancer properties of similar compounds featuring the same structural motifs. For instance:

  • A study demonstrated that compounds with a brominated phenyl ring could reverse transformed phenotypes in cancer cell lines, indicating potential for use in cancer therapy .
  • Another research highlighted the efficacy of similar pyrrole derivatives in inhibiting tumor growth in vitro and in vivo models .

Neuropharmacological Effects

Research into derivatives of this compound has also suggested potential neuropharmacological effects:

  • Compounds with diethylamino groups have been investigated for their ability to modulate neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Study 1: MEK Inhibition and Cancer Cell Proliferation

In a controlled laboratory setting, researchers synthesized a series of pyrrole derivatives similar to our compound. They found that these derivatives exhibited significant inhibition of MEK activity, leading to a decrease in proliferation rates of various cancer cell lines. The study concluded that structural modifications could enhance potency and selectivity against specific cancer types .

Study 2: Neuroprotective Effects

Another study focused on neuroprotective effects observed in animal models treated with diethylamino-substituted compounds. The results indicated reduced neuronal apoptosis and improved cognitive function post-treatment, suggesting potential applications for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerMEK kinase inhibition
NeuropharmacologicalModulation of neurotransmitter systems
AntioxidantScavenging free radicals

Q & A

Basic: What are the optimal synthetic strategies for achieving high yields of this compound?

Answer:
The synthesis involves multi-step reactions with careful optimization of:

  • Solvent systems : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for polar intermediates .
  • Reagents : Sodium hydride for deprotonation and acid chlorides for acylation .
  • Temperature control : Room temperature for condensation steps; reflux for cyclization (e.g., 80–100°C in ethanol) .
  • Purification : Column chromatography (gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
    Typical yields range from 44% to 86%, depending on substituent steric effects and reaction scalability .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

Answer:

  • Cross-validation : Combine 1H^1H/13C^{13}C NMR, FTIR, and HRMS to confirm functional groups and connectivity .
  • X-ray crystallography : Use SHELX-97 for refinement to resolve ambiguities (e.g., hydroxyl group tautomerism or diastereomeric mixtures) .
  • Dynamic effects : Consider variable-temperature NMR to detect conformational flexibility that may explain discrepancies .

Basic: What characterization techniques are essential for confirming the compound’s purity and structure?

Answer:

  • NMR spectroscopy : 1H^1H (400–600 MHz) and 13C^{13}C NMR in deuterated DMSO or CDCl3_3 to identify aromatic protons, methoxy groups, and diethylaminoethyl chains .
  • Mass spectrometry : HRMS (ESI or EI) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine .
  • Melting point analysis : Sharp ranges (e.g., 138–265°C) indicate purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

Answer:

  • Analog synthesis : Modify substituents (e.g., bromine → chlorine, methoxy → ethoxy) to assess pharmacophore contributions .
  • In vitro assays : Test against enzyme targets (e.g., kinases) or cancer cell lines, using IC50_{50} values to correlate substituent effects with activity .
  • Computational docking : Employ molecular dynamics (e.g., AutoDock Vina) to predict binding modes with biological targets like GPCRs or cytochrome P450 .

Basic: What functional groups dictate the compound’s reactivity in further derivatization?

Answer:
Key reactive sites include:

  • 3-Hydroxy group : Susceptible to acetylation or methylation under basic conditions .
  • Bromo substituent : Participates in Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .
  • Diethylaminoethyl chain : Can be quaternized with alkyl halides to enhance solubility or bioactivity .

Advanced: How can continuous-flow chemistry improve synthesis scalability and efficiency?

Answer:

  • Microreactors : Enable precise control of exothermic steps (e.g., acylation) and reduce side reactions .
  • In-line analytics : Use UV-Vis or IR probes for real-time monitoring of intermediate formation .
  • Case study : Flow systems reduced reaction times for similar pyrrolones from 24 h (batch) to 2 h with 15% higher yield .

Basic: What are common pitfalls in isolating the final product, and how can they be mitigated?

Answer:

  • By-product formation : Use scavenger resins (e.g., trisamine for acid removal) during workup .
  • Low crystallinity : Add anti-solvents (e.g., hexane) during recrystallization to induce nucleation .
  • Hydrolysis sensitivity : Avoid aqueous phases in steps involving ester or amide bonds .

Advanced: How can computational methods predict the compound’s metabolic stability?

Answer:

  • ADMET prediction : Tools like SwissADME calculate logP (2.5–3.8 for analogs) and cytochrome P450 interactions .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., demethylation of methoxy groups) using Schrödinger’s BioLuminate .

Basic: What solvents and conditions stabilize the compound during storage?

Answer:

  • Storage : -20°C under argon in amber vials to prevent oxidation of phenolic groups .
  • Solubility : DMSO (≥50 mg/mL) for biological assays; avoid prolonged exposure to light or moisture .

Advanced: How to address challenges in refining X-ray data for twinned crystals or low-resolution structures?

Answer:

  • SHELXL refinement : Apply TWIN and BASF commands for twinned data; use ISOR restraints for disordered atoms .
  • High-resolution synchrotron data : Collect at 100 K with λ = 0.7–1.0 Å to improve R1_1 values (<0.05) .
  • Case study : A brominated analog required 10% twin fraction correction, achieving a final R1_1 = 0.024 .

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